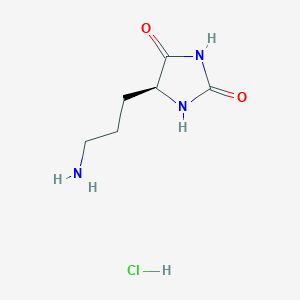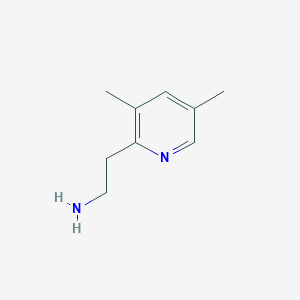
2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is a chemical compound with the molecular weight of 150.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is 1S/C9H14N2/c1-7-5-8(2)9(3-4-10)11-6-7/h5-6H,3-4,10H2,1-2H3 .Physical And Chemical Properties Analysis
2-(3,5-Dimethylpyridin-2-YL)ethan-1-amine is a liquid at room temperature .Applications De Recherche Scientifique
Curing Parameters and Properties in Acrylic Resins
Tertiary aromatic amines, including 2-(3,5-Dimethylpyridin-2-yl)ethan-1-amine, play a crucial role as activators in the benzoyl peroxide/amine system for curing acrylic resins. This process is vital in the production of biomedical applications like denture resins or acrylic bone cements. The review by Vázquez, Levenfeld, and Román (1998) highlights the kinetics, mechanism, activation energy of the reaction, and discusses toxicity and leaching data related to its use in biomedical contexts. The study emphasizes the significance of considering the temperature of the surroundings on the curing parameters of cements prepared with such amines due to the potential thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Degradation by Pseudomonas Species
The catabolism of biogenic amines by Pseudomonas species demonstrates the potential of these bacteria to degrade amines, including 2-(3,5-Dimethylpyridin-2-yl)ethan-1-amine, as carbon and energy sources. Luengo and Olivera (2020) discuss the pathways utilized by various Pseudomonas species (P. putida, P. aeruginosa, P. entomophila, P. fluorescens) to degrade biogenic amines. This research underlines the biotechnological applications of genetically modified microbes to eliminate biogenic amines from various sources, showcasing the importance of understanding these catabolic pathways for environmental microbiology and potential industrial applications (Luengo & Olivera, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-5-8(2)9(3-4-10)11-6-7/h5-6H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXKTKDZZDMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


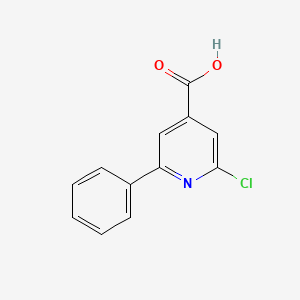
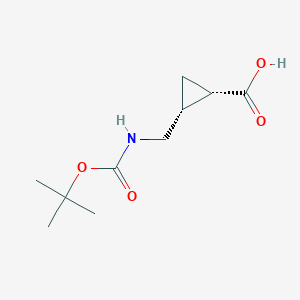


![7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride](/img/structure/B2591341.png)


![3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2591346.png)
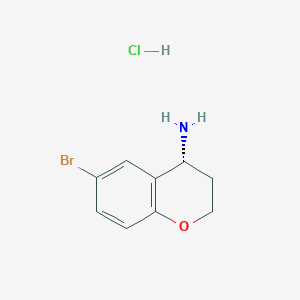
![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2591350.png)
![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

